molecular formula C9H12BrN B2788642 2-(5-bromo-2-methylphenyl)ethan-1-amine CAS No. 1388037-51-1

2-(5-bromo-2-methylphenyl)ethan-1-amine

Cat. No.: B2788642
CAS No.: 1388037-51-1
M. Wt: 214.106
InChI Key: JBCGCYCMCRVXHQ-UHFFFAOYSA-N
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Description

2-(5-bromo-2-methylphenyl)ethan-1-amine is a chemical compound with the molecular formula C9H12BrN and a molecular weight of 214.1 g/mol . It is also known by its IUPAC name, this compound . This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an ethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-methylphenyl)ethan-1-amine typically involves the bromination of 2-methylphenylethylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring . The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The product is then purified through techniques such as distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-methylphenyl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-methylphenyl)ethan-1-amine involves its interaction with molecular targets and pathways in biological systems. The bromine atom and the ethanamine group play crucial roles in its reactivity and interactions with enzymes, receptors, and other biomolecules . The exact pathways and targets depend on the specific application and context of use.

Properties

IUPAC Name

2-(5-bromo-2-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCGCYCMCRVXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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